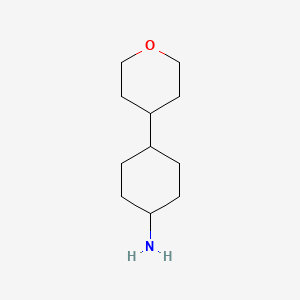
4-(Oxan-4-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxan-4-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H21NO. It is characterized by a cyclohexane ring substituted with an oxan-4-yl group and an amine group at the 1-position. This compound is used primarily for research purposes and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the use of a diastereomeric mixture of 4-substituted cyclohexane-1-amines. This mixture is subjected to a transaminase biocatalyst in the presence of an amine acceptor, which can be used in sub-equimolar to equimolar quantities in batch or continuous-flow mode .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the use of biocatalysts and continuous-flow processes suggests that scalable production methods are feasible.
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-4-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(Oxan-4-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Isopropylcyclohexan-1-amine: Similar in structure but with an isopropyl group instead of an oxan-4-yl group.
4-(Oxan-4-yl)methylcyclohexan-1-amine: Similar but with a methyl group attached to the oxan-4-yl group.
Uniqueness
4-(Oxan-4-yl)cyclohexan-1-amine is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
4-(oxan-4-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H21NO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h9-11H,1-8,12H2 |
InChI Key |
UVSKUSVBKYTPHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13175719.png)
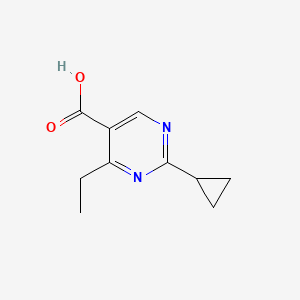
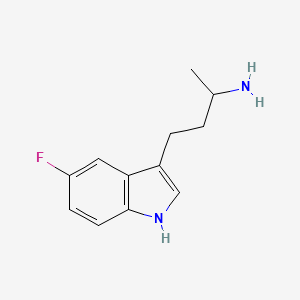


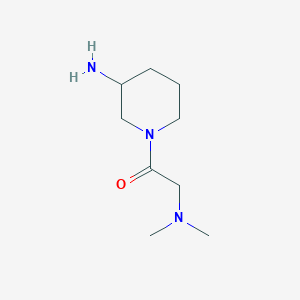


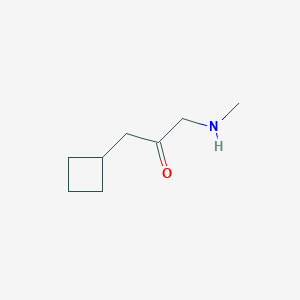

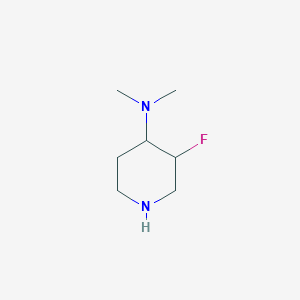
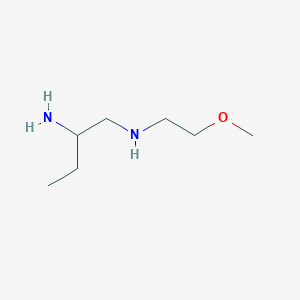
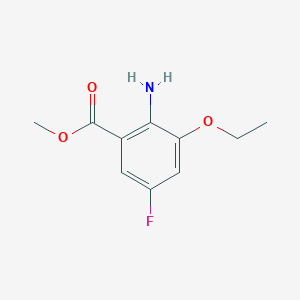
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione](/img/structure/B13175782.png)
